Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
Description
Exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane is a bicyclic amine derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the 9-position and an exo-oriented amino group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules. Its structure combines the rigid bicyclo[3.3.1]nonane scaffold with functional groups that enhance stability and reactivity for downstream applications. Key properties include:
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPNZWEHKIHOM-FGWVZKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Protection of the amine group: The amine group is protected using a Boc protecting group to form tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Cyclization: The protected amine undergoes cyclization to form the azabicyclo[3.3.1]nonane structure.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and quality of the compound, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O and reducing agents like SmI2 . Reaction conditions vary depending on the desired product and include ambient temperature and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and other derivatives of the azabicyclo[3.3.1]nonane structure .
Scientific Research Applications
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Drug Development: It serves as a key intermediate in the synthesis of drugs for central nervous system diseases.
Biological Studies: The compound is used in studies related to neurotransmitter systems and neurological disorders.
Industrial Applications: It is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane involves its interaction with molecular targets in the central nervous system. The compound acts on specific pathways and receptors, modulating neurotransmitter activity and providing therapeutic effects for neurological conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The azabicyclo[3.3.1]nonane core is a privileged scaffold in drug discovery. Below is a comparative analysis of key derivatives:
Biological Activity
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a bicyclic compound notable for its potential applications in drug development, particularly concerning central nervous system disorders. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a nitrogen atom within a bicyclic structure, characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the amine. Its molecular formula is with a molecular weight of approximately 240.35 g/mol. The Boc group enhances the compound's stability and reactivity, making it suitable for further functionalization in organic synthesis.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of pharmacologically active compounds targeting neurotransmitter pathways. While the exact mechanism of action remains to be fully elucidated, it is postulated that this compound may modulate neurotransmitter activity, potentially providing therapeutic benefits for neurological conditions such as Alzheimer's and Parkinson's diseases.
Biological Activity and Applications
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, which could be beneficial in treating various central nervous system disorders.
- Drug Development : The compound serves as a valuable building block in the synthesis of complex molecules with biological activity, particularly those aimed at enhancing neuroprotection and cognitive function .
- In Vitro Studies : In vitro evaluations have indicated that derivatives of this compound exhibit significant inhibitory effects on certain enzymes involved in neurotransmitter metabolism, thus supporting its potential role in neuropharmacology .
Table 1: Summary of Biological Activities and Findings
Detailed Research Findings
- NAAA Inhibition : A study highlighted that related azabicyclic compounds exhibit potent inhibition against NAAA, which plays a crucial role in regulating inflammatory responses through the metabolism of palmitoylethanolamide (PEA), an important neuroprotective agent .
- Synthesis Pathways : Research has shown that this compound can be effectively utilized in synthetic pathways leading to biologically active compounds, emphasizing its importance as a precursor in drug development .
Q & A
Q. What are the most reliable synthetic routes for preparing exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary approaches are documented:
- Intramolecular N-cyclization : Reacting an amine diol precursor (e.g., 3,7-dioxa-9-azabicyclo[3.3.1]nonane) with trifluoroacetic acid (TFA) to induce cyclization .
- Michael/Aldol Cascade : Utilizing a cascade reaction to form the azabicyclo core, followed by Boc-protection of the amine group. Temperature control (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect stereoselectivity and yield .
Key Challenges : Competing side reactions (e.g., over-oxidation or incomplete Boc protection) require careful monitoring via TLC or HPLC.
Q. How can researchers confirm the exo-configuration of the 3-amino group in this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- 1H NMR : Exo-protons exhibit distinct coupling patterns (e.g., J = 5–8 Hz for axial-equatorial interactions) compared to endo counterparts. For example, exo-amine protons in similar bicyclic systems show upfield shifts due to shielding effects from the Boc group .
- NOESY : Cross-peaks between the 3-amino proton and bridgehead protons confirm spatial proximity, indicative of exo geometry .
- IR Spectroscopy : A Boc-protected amine shows characteristic C=O stretching at ~1680–1720 cm⁻¹, while free amines display N-H stretches at ~3300 cm⁻¹ .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:1) to separate polar byproducts. Boc-protected amines typically elute later than deprotected analogs.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals due to the compound’s moderate solubility in polar solvents .
Critical Note : Avoid prolonged exposure to acidic conditions during purification to prevent Boc deprotection .
Advanced Research Questions
Q. How do stereochemical variations in the azabicyclo[3.3.1]nonane framework influence binding affinity to biological targets (e.g., dopamine transporters)?
- Methodological Answer :
- Pharmacophore Modeling : Derivatives like 9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane exhibit enhanced dopamine transporter (DAT) affinity when the 3-substituent adopts an equatorial orientation, as confirmed by molecular docking studies .
- In Vitro Assays : Competitive binding assays using [³H]WIN 35,428 reveal that exo-3-amino derivatives show 2–3x higher DAT inhibition (IC₅₀ = 12 nM) compared to endo analogs, likely due to improved hydrophobic interactions with transmembrane domains .
Data Contradictions : Some studies report reduced activity for bulkier substituents (e.g., benzyl), suggesting steric hindrance may override electronic effects .
Q. What analytical parameters must be optimized in mass spectrometry to distinguish between Boc-protected and deprotected azabicyclo derivatives?
- Methodological Answer :
- Fragmentation Pathways : Boc-protected compounds undergo neutral loss of tert-butoxycarbonyl (Δm/z = 100.0524) under electron ionization (EI), while deprotected analogs show cleavage at the bridgehead C-N bond (m/z = 138.0682 for the bicyclic fragment) .
- Ionization Mode : ESI+ in methanol with 0.1% formic acid enhances detection of [M+H]⁺ ions for Boc-protected species, whereas deprotected amines require derivatization (e.g., acetylation) for optimal sensitivity .
Q. How can researchers reconcile discrepancies in reported synthetic yields for azabicyclo[3.3.1]nonane derivatives across literature sources?
- Methodological Answer :
- Critical Analysis Framework :
Reagent Purity : Trace moisture in TFA or Boc₂O can reduce yields by 10–15%; use freshly distilled reagents .
Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor exo products, but prolonged reaction times may lead to isomerization .
Byproduct Identification : Use LC-MS to detect oligomers or oxidized species, which are often unreported in low-yield studies .
Case Study : A 40% yield discrepancy between intramolecular cyclization (70% yield) and cascade reactions (30% yield) was attributed to competing aldol condensation in the latter method .
Method Development & Data Analysis
Q. What strategies are recommended for optimizing reaction scalability while maintaining exo-selectivity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems with precise temperature control (≤10°C) minimize side reactions during Boc protection, achieving >90% selectivity at gram scale .
- Catalytic Asymmetric Synthesis : Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity in azabicyclo formation, though current ee values remain moderate (60–70%) .
Q. How can computational methods predict the stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : At B3LYP/6-31G(d) level, the Boc group’s carbonyl oxygen becomes protonated at pH < 2, triggering cleavage. Simulated half-life at pH 7.4 exceeds 48 hours, aligning with experimental stability assays .
- pH-Rate Profiles : Experimental validation using UV-Vis (monitoring Boc decomposition at 260 nm) confirms computational predictions within ±5% error .
Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 1.42 (s, 9H, Boc), δ 3.15 (m, 2H, NH₂) | |
| 13C NMR | δ 155.2 (C=O), δ 79.8 (Boc C) | |
| ESI-MS | [M+H]⁺ = 297.2104 |
Table 2 : Comparative Pharmacological Activity of Azabicyclo Derivatives
| Derivative | DAT IC₅₀ (nM) | Configuration | Reference |
|---|---|---|---|
| Exo-3-amino-9-Boc | 12 | Exo | |
| Endo-3-amino-9-Boc | 35 | Endo | |
| 9-Methyl-3-phenyl (exo) | 8 | Exo |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
